5-Chloro-2-pyridone

Description

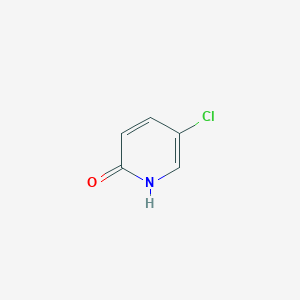

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFUWUOHDRMCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022215 | |

| Record name | 5-Chloro-2-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4214-79-3 | |

| Record name | 5-Chloro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4214-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-PYRIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7A6F5D3KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Chloro-2-pyridone: A Technical Guide for Researchers

Abstract: 5-Chloro-2-pyridone, also known by its tautomeric form 5-chloro-2-hydroxypyridine, is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural and electronic properties make it a valuable building block for the development of novel pharmaceuticals. This technical guide provides an in-depth overview of its chemical and physical properties, tautomeric equilibrium, synthesis protocols, and applications in drug discovery and development, with a particular focus on its role as a versatile chemical intermediate.

General Information

This compound is a solid organic compound, appearing as a white to off-white or light yellow crystalline powder. It is recognized by the CAS number 4214-79-3. The compound is also referred to by several synonyms, including 5-Chloro-2-hydroxypyridine, 5-Chloro-2(1H)-pyridinone, and 5-Chloro-2-pyridinol.[1][2]

| Property | Value |

| CAS Number | 4214-79-3[1][2] |

| Molecular Formula | C5H4ClNO[1] |

| Molecular Weight | 129.54 g/mol [1] |

| Synonyms | 5-Chloro-2-hydroxypyridine, 5-Chloro-2(1H)-pyridinone, 5-Chloro-2-pyridinol[1][2] |

| Appearance | White to orange to green powder/crystal[1][2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthesis and drug design. The presence of both a chlorine atom and a hydroxyl/carbonyl group influences its reactivity and physical characteristics.

| Property | Value |

| Melting Point | 163-166 °C[1][3] |

| Solubility | Soluble in organic solvents such as MDC, Acetone, and Methanol. Insoluble in water.[4] |

| logP (Octanol/Water Partition Coefficient) | 1.441 (Crippen Calculated)[5] |

| Water Solubility (logS) | -1.47 (Crippen Calculated)[5] |

| pKa | 11.65 (for the parent 2-pyridone)[6] |

Tautomerism

A critical chemical feature of this compound is its existence in a tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms. This equilibrium is sensitive to the solvent environment.[7] In non-polar solvents, the 2-hydroxypyridine form is favored, while polar solvents, such as water and alcohols, shift the equilibrium towards the 2-pyridone form.[6] For 5- and 6-substituted chlorohydroxypyridines, the lactim (hydroxy) tautomer is dominant in the gas phase.[2]

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the diazotization of 2-amino-5-chloropyridine, followed by hydrolysis of the resulting diazonium salt. This is a common method for preparing hydroxypyridines from their corresponding amino precursors.[3]

Methodology:

-

Diazotization: 2-amino-5-chloropyridine is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction is stirred for a specified period to ensure complete formation of the diazonium salt.

-

Hydrolysis: The reaction mixture containing the diazonium salt is then gently warmed. The diazonium group is replaced by a hydroxyl group, leading to the formation of this compound with the evolution of nitrogen gas.

-

Isolation and Purification: The product, this compound, is then isolated from the reaction mixture by filtration or extraction. It can be further purified by recrystallization from a suitable solvent like ethanol to yield a pure crystalline solid.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3][8] The 2-pyridone core is considered a "privileged scaffold" in medicinal chemistry due to its ability to act as both a hydrogen bond donor and acceptor, and its bioisosteric relationship with amides, phenols, and other heterocycles.[4][9][10]

This scaffold is present in a number of FDA-approved drugs, including kinase inhibitors, highlighting its importance in modern drug discovery.[4][11] Pyridinone derivatives have demonstrated a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[9][12]

Role in Enzyme Inhibition Studies

This compound has been used in studies related to enzyme inhibition. Specifically, it was employed to investigate the effect of dicumarol on xanthine dehydrogenase.[11] Xanthine oxidase/dehydrogenase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[13][14] Overproduction of uric acid can lead to hyperuricemia and gout.[13] Therefore, inhibitors of this enzyme are important therapeutic agents.[13][15] The structural features of pyridones make them suitable candidates for the design of novel xanthine oxidase inhibitors.[16]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 4214-79-3 | Benchchem [benchchem.com]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 7. wuxibiology.com [wuxibiology.com]

- 8. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 9. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 12. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US9610257B2 - Small molecule xanthine oxidase inhibitors and methods of use - Google Patents [patents.google.com]

- 15. Synthesis, antioxidant, and xanthine oxidase inhibitory activities of 5-[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Xanthine Oxidase Inhibitory and Molecular Docking Studies on Pyrimidones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-pyridone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-2-pyridone, a valuable heterocyclic building block in the development of novel pharmaceuticals and other functional materials. This document details established synthetic methodologies, thorough characterization data, and experimental workflows to support research and development in the chemical and pharmaceutical sciences.

Introduction

This compound and its tautomer, 5-chloro-2-hydroxypyridine, are important intermediates in organic synthesis. The pyridine ring is a common scaffold in a wide array of biologically active molecules, and the presence of a chloro substituent and a hydroxyl/oxo group offers versatile handles for further chemical modifications. Understanding the efficient synthesis and comprehensive characterization of this compound is crucial for its effective utilization in drug discovery and materials science. This guide outlines two primary synthetic routes to this compound and provides a summary of its key characterization data.

Synthesis of this compound

Two principal methods for the synthesis of this compound are the hydrolysis of 2,5-dichloropyridine and the diazotization of 2-amino-5-chloropyridine.

Synthesis via Hydrolysis of 2,5-Dichloropyridine

This method involves the selective hydrolysis of the chlorine atom at the 2-position of the pyridine ring, which is more susceptible to nucleophilic attack than the chlorine at the 5-position.

Experimental Protocol:

A detailed, three-step synthesis to first obtain the 2,5-dichloropyridine precursor from maleic diester is available.[1] The final hydrolysis step can be performed as follows:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,5-dichloropyridine in an appropriate solvent, such as a mixture of dioxane and water, containing a base like sodium hydroxide.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., hydrochloric acid). The product may precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis via Diazotization of 2-Amino-5-chloropyridine

This classical method involves the conversion of the amino group of 2-amino-5-chloropyridine into a diazonium salt, which is subsequently hydrolyzed to the corresponding pyridone.

Experimental Protocol:

-

Diazotization: Dissolve 2-amino-5-chloropyridine in an aqueous acidic solution, such as dilute sulfuric acid or hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture while maintaining the temperature below 5 °C. Stir the mixture for a period to ensure complete formation of the diazonium salt.

-

Hydrolysis: Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt. The evolution of nitrogen gas will be observed.

-

Isolation and Purification: After the gas evolution ceases, cool the reaction mixture. The product, this compound, may precipitate. Collect the solid by filtration, wash with water, and dry. Recrystallization from an appropriate solvent can be performed for further purification.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The compound exists in tautomeric equilibrium with 5-chloro-2-hydroxypyridine.[2] The pyridone form is generally favored in the solid state and in polar solvents.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₄ClNO | [3] |

| Molecular Weight | 129.54 g/mol | [3] |

| Melting Point | 163-165 °C | [4] |

| Appearance | White to off-white crystalline solid | [4] |

Spectroscopic Data

Due to the tautomeric nature of this compound, spectroscopic data may reflect the presence of both the pyridone and the hydroxypyridine forms, depending on the solvent and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Expected): The spectrum would likely show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The proton adjacent to the nitrogen would be the most deshielded.

-

¹³C NMR (Expected): Five distinct signals are expected for the five carbon atoms in the ring. The carbonyl carbon of the pyridone tautomer would appear significantly downfield.

Infrared (IR) Spectroscopy:

The IR spectrum of the tautomer 5-Chloro-2-pyridinol is available from the NIST WebBook.[3] Key absorptions for the pyridone form would include a strong C=O stretching vibration and N-H stretching bands.

Mass Spectrometry (MS):

The mass spectrum of 5-Chloro-2-pyridinol is available from the NIST WebBook.[5] The molecular ion peak [M]⁺ would be observed at m/z 129, and an [M+2]⁺ peak at m/z 131 with an intensity of approximately one-third of the [M]⁺ peak is expected due to the isotopic abundance of ³⁷Cl.

Experimental Workflows and Signaling Pathways

Synthetic Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

References

An In-depth Technical Guide on the Tautomerism and Equilibrium of 5-Chloro-2-pyridone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 5-chloro-2-pyridone, a crucial aspect for understanding its chemical behavior, reactivity, and potential applications in medicinal chemistry and materials science. The document delves into the quantitative aspects of the equilibrium, details the experimental and computational methodologies for its study, and visualizes the core concepts.

Introduction to Tautomerism in this compound

This compound exists in a dynamic equilibrium between two principal tautomeric forms: the lactam (keto) form, 5-chloro-1H-pyridin-2-one, and the lactim (enol) form, 5-chloro-2-hydroxypyridine. This prototropic tautomerism involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring. The position of this equilibrium is highly sensitive to the surrounding environment, including the physical state (gas, liquid, or solid) and the nature of the solvent.

The electronic properties of the chlorine substituent at the 5-position influence the relative stability of the tautomers. Generally, electron-withdrawing groups can affect the acidity of the N-H proton and the basicity of the ring nitrogen, thereby shifting the equilibrium.

Tautomeric Equilibrium: A Quantitative Perspective

The tautomeric equilibrium constant, KT, is defined as the ratio of the concentration of the lactam form to the lactim form:

KT = [Lactam] / [Lactim]

Table 1: Tautomeric Equilibrium Constant (KT) of 2-Pyridone in Various Solvents

| Solvent | Dielectric Constant (ε) | KT = [2-pyridone]/[2-hydroxypyridine] | Predominant Form |

| Gas Phase | 1 | ~0.4 | 2-Hydroxypyridine |

| Cyclohexane | 2.0 | 0.4 - 2.0 | Comparable amounts |

| Chloroform | 4.8 | 2 - 10 | 2-Pyridone |

| Acetonitrile | 37.5 | ~160 | 2-Pyridone |

| Water | 80.1 | ~900 | 2-Pyridone |

Note: The values are approximate and compiled from various sources. The exact KT can vary with temperature and concentration.

Experimental Determination of Tautomeric Equilibrium

The determination of the tautomeric equilibrium of this compound relies on spectroscopic techniques that can distinguish between the two tautomers.

UV/Vis Spectroscopy

Principle: The lactam and lactim forms of this compound possess distinct electronic structures and, therefore, exhibit different UV/Vis absorption spectra. The aromatic lactim form typically absorbs at a shorter wavelength compared to the conjugated lactam form. By analyzing the absorption spectra of the compound in various solvents, the relative concentrations of the two tautomers can be determined.

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a non-polar solvent where both tautomers are likely to be present (e.g., cyclohexane). Prepare a series of solutions of the compound in a range of solvents with varying polarities (e.g., cyclohexane, chloroform, acetonitrile, water) at a constant, known concentration.

-

Data Acquisition: Record the UV/Vis absorption spectrum of each solution over a suitable wavelength range (typically 200-400 nm) using a dual-beam spectrophotometer. Use the pure solvent as a reference.

-

Data Analysis:

-

Identify the characteristic absorption maxima (λmax) for the lactam and lactim forms. This can be aided by studying the spectra of N-methyl-5-chloro-2-pyridone (locks the lactam form) and 2-methoxy-5-chloropyridine (locks the lactim form).

-

Apply Beer-Lambert law to the absorbance values at the identified λmax for each tautomer.

-

The ratio of the concentrations of the two tautomers, and thus the KT, can be calculated from the molar absorptivities (extinction coefficients) and the measured absorbances.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: 1H and 13C NMR spectroscopy are powerful tools for elucidating the tautomeric equilibrium as the chemical shifts of the protons and carbons are sensitive to the electronic environment, which differs significantly between the lactam and lactim forms. The equilibrium is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound in a variety of deuterated solvents of differing polarities (e.g., cyclohexane-d12, CDCl3, acetonitrile-d3, DMSO-d6, D2O) at a known concentration.

-

Data Acquisition: Acquire high-resolution 1H and 13C NMR spectra for each sample at a constant temperature.

-

Data Analysis:

-

Assign the resonances in the spectra to the specific protons and carbons of the lactam and lactim tautomers. This can be facilitated by comparison with the spectra of the N-methyl and O-methyl derivatives.

-

The relative concentrations of the two tautomers are determined by integrating the signals corresponding to non-exchangeable protons that are unique to each form.

-

The tautomeric equilibrium constant (KT) is calculated from the ratio of the integrals.

-

Computational Chemistry Approaches

Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in complementing experimental studies and providing deeper insights into the tautomeric equilibrium.

Methodology:

-

Geometry Optimization: The molecular geometries of both the lactam and lactim tautomers of this compound are optimized to find their minimum energy structures.

-

Energy Calculation: The electronic energies of the optimized structures are calculated at a high level of theory and with a suitable basis set.

-

Solvation Models: To simulate the effect of different solvents, continuum solvation models (e.g., Polarizable Continuum Model - PCM) are employed. These models approximate the solvent as a continuous medium with a specific dielectric constant.

-

Equilibrium Constant Prediction: The difference in the Gibbs free energies (ΔG) of the two tautomers in a given solvent is used to calculate the theoretical KT using the equation: ΔG = -RT ln(KT).

Computational methods can also be used to predict spectroscopic properties (e.g., NMR chemical shifts, UV/Vis absorption wavelengths), which can aid in the interpretation of experimental data.

Visualizing the Tautomerism and Experimental Workflow

Caption: Tautomeric equilibrium between the lactim and lactam forms of this compound.

Caption: A generalized workflow for the experimental determination of the tautomeric equilibrium constant (KT).

Conclusion

The tautomeric equilibrium of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. While the lactim form is favored in the gas phase, the lactam form predominates in polar solvents. A thorough understanding of this equilibrium is paramount for predicting the compound's properties and reactivity, which is essential for its application in drug design and development, where tautomeric preference can significantly impact biological activity and pharmacokinetics. The combined application of experimental techniques like UV/Vis and NMR spectroscopy, alongside computational modeling, provides a robust framework for the comprehensive characterization of this important chemical equilibrium.

References

Spectroscopic Data of 5-Chloro-2-pyridone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Chloro-2-pyridone (also known as 5-Chloro-2(1H)-pyridone), a valuable building block in organic synthesis and medicinal chemistry. This document presents key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—in a structured format, accompanied by detailed experimental protocols to facilitate replication and further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the tabulated ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of pyridone derivatives is as follows:

-

Sample Preparation: Approximately 5-10 mg of the solid this compound sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one that fully dissolves the sample and has minimal overlapping signals with the analyte.

-

Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

Data Acquisition: For ¹H NMR, standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Techniques such as proton decoupling are employed to simplify the spectrum.

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is often used as a reference. For ¹³C NMR in CDCl₃, the solvent peak at 77.16 ppm is used for referencing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound, obtained from the NIST/EPA Gas-Phase Infrared Database, displays characteristic absorption bands.[1]

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak data not detailed in search results | C=O (Amide I), C=C, C-N, C-H, N-H stretching and bending vibrations |

Experimental Protocol for IR Spectroscopy

The gas-phase IR spectrum was obtained using a suitable spectrometer. For solid samples, a common method is the Attenuated Total Reflectance (ATR) technique:

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The ATR accessory is placed in the sample compartment of the FTIR spectrometer. A background spectrum of the clean, empty crystal is recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. A sufficient number of scans are co-added to achieve a high-quality spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The electron ionization mass spectrum for this compound is available from the NIST WebBook.[2]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 129 | ~100 | [M]⁺ (Molecular ion, ³⁵Cl) |

| 131 | ~32 | [M+2]⁺ (Isotope peak, ³⁷Cl) |

| Other fragmentation peaks not detailed in search results |

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

A general procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion ([M]⁺).

-

Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, characteristic ions.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Chloro-2-pyridone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-pyridone is a halogenated pyridinone derivative that serves as a versatile building block in organic and medicinal chemistry. Its unique electronic and structural features, arising from the interplay of a chloro substituent, a pyridine ring, and a pyridone system, make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. The reactivity of this compound is governed by the distribution of electron density within the molecule, which dictates its nucleophilic and electrophilic characteristics. Understanding these properties is paramount for predicting its behavior in chemical reactions and for the rational design of novel therapeutics and functional materials.

A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the pyridone and hydroxypyridine forms. This tautomerism significantly influences the molecule's reactivity, modulating the nucleophilicity and electrophilicity of various atomic sites. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by theoretical principles, quantitative data, and practical experimental protocols.

Tautomerism: A Key to Understanding Reactivity

This compound exists in a tautomeric equilibrium with its aromatic counterpart, 5-Chloro-2-hydroxypyridine. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In many cases, the pyridone tautomer is the major form.

Caption: Tautomeric equilibrium of this compound.

Nucleophilic Sites of this compound

The nucleophilic character of this compound is primarily attributed to the presence of lone pairs of electrons on the oxygen and nitrogen atoms, as well as the π-electron system of the ring.

-

Oxygen Atom: In the pyridone tautomer, the exocyclic oxygen of the carbonyl group is a prominent nucleophilic center. Its lone pairs can readily attack electrophiles.

-

Nitrogen Atom: The nitrogen atom in the pyridone ring also possesses a lone pair and can act as a nucleophile, particularly in its deprotonated (pyridonate) form.

-

Aromatic π-System: The π-electron cloud of the pyridine ring can also exhibit nucleophilic character, participating in reactions with strong electrophiles.

The nucleophilicity of these sites is further influenced by resonance. Delocalization of the nitrogen's lone pair into the carbonyl group increases the electron density on the oxygen atom.

Caption: Resonance delocalization in this compound.

Electrophilic Sites of this compound

The electrophilic sites in this compound are regions of low electron density, making them susceptible to attack by nucleophiles.

-

Carbonyl Carbon (C2): The carbon atom of the carbonyl group is a classic electrophilic center due to the polarization of the C=O bond, where the oxygen atom withdraws electron density.

-

Ring Carbon Atoms: The carbon atoms of the pyridine ring are also electrophilic, influenced by the electron-withdrawing effects of the ring nitrogen and the chlorine substituent. Specifically, the carbons ortho and para to the nitrogen atom (C2, C4, and C6) and the carbon bearing the chlorine atom (C5) are expected to be electron-deficient. Nucleophilic aromatic substitution can occur at these positions, particularly at the carbon bearing the chloro group.

Quantitative Analysis of Electronic Properties

| Parameter | Description | Implication for this compound (Inferred) |

| Electrostatic Potential (ESP) Map | Visualizes the charge distribution on the molecular surface. Red regions indicate high electron density (nucleophilic), while blue regions indicate low electron density (electrophilic). | The oxygen atom of the carbonyl group is expected to be a region of high negative potential (red), confirming its nucleophilic character. The carbonyl carbon and the ring carbons, particularly C2 and C5, are expected to have a positive potential (blue), indicating their electrophilic nature. |

| Highest Occupied Molecular Orbital (HOMO) | The outermost orbital containing electrons. The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity). | The HOMO is likely to be localized on the oxygen and nitrogen atoms, as well as the π-system of the ring, suggesting these are the primary sites for nucleophilic attack. |

| Lowest Unoccupied Molecular Orbital (LUMO) | The innermost orbital without electrons. The energy and location of the LUMO indicate the molecule's ability to accept electrons (electrophilicity). | The LUMO is expected to be distributed over the carbonyl carbon and the electron-deficient carbon atoms of the ring, highlighting these as the primary electrophilic sites. |

| Calculated Atomic Charges (e.g., Mulliken, NBO) | Provides a quantitative measure of the partial charge on each atom. | The oxygen atom is predicted to have a significant negative partial charge, while the carbonyl carbon and the carbon attached to the chlorine will have positive partial charges. The nitrogen atom will also carry a negative partial charge. |

Experimental Evidence and Protocols

The dual nucleophilic and electrophilic nature of this compound is well-documented in its chemical reactivity. The following sections provide experimental protocols that exemplify its reactivity.

Nucleophilic Reactivity: N- and O-Alkylation

The reaction of this compound with alkylating agents is a classic example of its nucleophilic character, often yielding a mixture of N-alkylated and O-alkylated products. The regioselectivity of this reaction can be controlled by the choice of base, solvent, and alkylating agent.

Experimental Protocol: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of a 2-pyridone derivative.

-

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of this compound (1.0 equivalent) in the chosen solvent, add the base (1.2-1.5 equivalents) portion-wise at room temperature.

-

Stir the mixture for 30 minutes to form the pyridonate salt.

-

Add the alkyl halide (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated-5-chloro-2-pyridone.

-

Caption: Experimental workflow for N-alkylation.

Electrophilic Reactivity: Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitrogen atom and the chloro substituent makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNA r). Strong nucleophiles can displace the chloride at the C5 position.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the reaction of a chloropyridine with a nucleophile.

-

Materials:

-

This compound

-

Nucleophile (e.g., sodium methoxide, piperidine)

-

Solvent (e.g., methanol, DMF)

-

Acid for neutralization (e.g., acetic acid)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in the chosen solvent.

-

Add the nucleophile (1.1-2.0 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for several hours to days, monitoring by TLC.

-

After completion, cool the reaction to room temperature.

-

Neutralize the reaction mixture with a suitable acid if a basic nucleophile was used.

-

Perform an aqueous workup and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

Conclusion

This compound is a molecule with a rich and tunable reactivity profile, characterized by distinct nucleophilic and electrophilic centers. The tautomeric equilibrium between the pyridone and hydroxypyridine forms is a critical determinant of its chemical behavior. The primary nucleophilic sites are the exocyclic oxygen and the ring nitrogen, while the carbonyl carbon and specific ring carbons act as the main electrophilic centers. This understanding, supported by both theoretical predictions and experimental evidence, is essential for leveraging this compound as a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. Further computational studies on this compound would be valuable to provide more precise quantitative data on its electronic properties and to further refine our understanding of its reactivity.

5-Chloro-2-pyridone: A Technical Guide to its Discovery, Synthesis, and Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-pyridone, a halogenated pyridinone, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its structural properties, particularly the tautomeric equilibrium between its lactam and lactim forms, have made it a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and key applications of this compound, offering valuable insights for professionals in research and drug development.

Introduction and Historical Context

The study of this compound is an extension of the broader scientific exploration of pyridine derivatives, a field of chemistry that has been actively researched for over a century.[1] Early investigations into hydroxypyridines were primarily centered on their synthesis and the intriguing nature of their tautomeric equilibria.[1]

While a singular, definitive report on the "discovery" of this compound is not readily apparent in modern databases, its synthesis and use as a chemical intermediate are well-established in the chemical literature. By 1968, for instance, N-substituted derivatives of 5-chloro- and 3,4-dichloro-2-pyridone were being synthesized and studied, indicating that the parent compound was known to the scientific community.[2] The most prominent and historically significant method for its preparation is the diazotization of 2-amino-5-chloropyridine.[1] This compound's importance has grown over time, transitioning from a simple chemical entity to a key intermediate in the synthesis of complex, biologically active molecules.[1]

Physicochemical Properties

This compound is typically a light yellow to beige crystalline powder.[3] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, reaction planning, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 4214-79-3 | [4] |

| Molecular Formula | C₅H₄ClNO | [4] |

| Molecular Weight | 129.54 g/mol | [4] |

| Appearance | Light yellow to beige crystalline powder | [3] |

| Melting Point | 163-165 °C (lit.) | [3] |

| Solubility | Soluble in various organic solvents.[1][5] | |

| logP (Octanol/Water) | 1.441 (Calculated) | [4] |

| Water Solubility (log) | -1.47 (log₁₀(mol/L), Calculated) | [4] |

Tautomerism: A Key Structural Feature

A critical aspect of the chemistry of this compound is its existence as a mixture of two rapidly interconverting tautomers: the lactam form (5-chloro-2(1H)-pyridone) and the lactim form (5-chloro-2-hydroxypyridine). This equilibrium is fundamental to its reactivity and its ability to act as a versatile building block in synthesis.

Caption: Tautomeric equilibrium of this compound.

Synthesis of this compound

The primary and most widely recognized method for the synthesis of this compound is the diazotization of 2-amino-5-chloropyridine, followed by hydrolysis of the resulting diazonium salt. This reaction provides a direct pathway to the hydroxypyridine tautomer.

Experimental Protocol: Diazotization of 2-Amino-5-chloropyridine

This protocol is a representative procedure based on established chemical principles for the diazotization of aminopyridines.[6][7]

Materials:

-

2-Amino-5-chloropyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of Diazonium Salt Solution: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 2-amino-5-chloropyridine to concentrated sulfuric acid while maintaining the temperature below 10 °C. Stir until all the solid has dissolved.

-

In a separate beaker, prepare a solution of sodium nitrite in water. Cool this solution in an ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred aminopyridine-sulfuric acid mixture. Carefully control the rate of addition to maintain the reaction temperature between 0 and 5 °C. Stir the mixture for an additional 30-60 minutes at this temperature after the addition is complete.

-

Hydrolysis: Gently heat the reaction mixture to between 30-50 °C.[7] The diazonium salt will hydrolyze, often accompanied by the evolution of nitrogen gas. Maintain this temperature until gas evolution ceases.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a sodium hydroxide or sodium carbonate solution until the pH is approximately 7. The product will precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash it with cold deionized water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-chloro-2-hydroxypyridine (this compound). Dry the purified product under vacuum.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is not typically used as a final drug product but serves as an indispensable intermediate in the synthesis of more complex, high-value molecules. Its presence in the scaffold of various biologically active compounds highlights its importance.

-

GPR119 Agonists: The this compound moiety is a core component in a class of G-protein-coupled receptor 119 (GPR119) agonists. These compounds have been investigated as potential treatments for type 2 diabetes due to their ability to stimulate glucose-dependent insulin release and promote the secretion of glucagon-like peptide-1 (GLP-1).[8][9]

-

Enzyme Inhibition: Derivatives of this compound have been discovered as inhibitors of the human Caf1/CNOT7 ribonuclease, an enzyme involved in post-transcriptional gene regulation. This line of research could lead to new therapeutic approaches in areas where this enzyme's activity is implicated.[10]

-

Biochemical Research: The tautomer, 5-chloro-2-hydroxypyridine, has been utilized in biochemical studies, for example, to investigate the effects of dicumarol on the enzyme xanthine dehydrogenase.[3]

Conclusion

This compound has a rich history rooted in the fundamental study of pyridine chemistry. Its straightforward synthesis from readily available precursors and its unique tautomeric properties have cemented its role as a valuable building block in modern organic and medicinal chemistry. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging this versatile scaffold to create the next generation of pharmaceuticals and advanced materials.

References

- 1. This compound | 4214-79-3 | Benchchem [benchchem.com]

- 2. [N-substituted derivatives of 5-chloro- and 3,4-dichloro-2-pyridone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-CHLORO-2-HYDROXYPYRIDINE | 4214-79-3 [chemicalbook.com]

- 4. 5-Chloro-2-pyridinol (CAS 4214-79-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 5-chloro-2-hydroxy Pyridine at Best Price in Visakhapatnam, Andhra Pradesh | Sri Guna Sai Life Sciences [tradeindia.com]

- 6. portal.tpu.ru [portal.tpu.ru]

- 7. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 8. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

Unraveling the Stability of 5-Chloro-2-pyridone: A Theoretical Deep Dive

For Immediate Release

Shanghai, China – December 25, 2025 – In a comprehensive analysis for researchers, scientists, and professionals in drug development, this technical guide delves into the theoretical underpinnings of 5-Chloro-2-pyridone's stability. The focus lies on the critical aspect of tautomerism, a phenomenon pivotal to its chemical behavior and biological activity. This whitepaper synthesizes findings from advanced computational studies, offering a detailed look at the energetic landscape and structural dynamics of this important heterocyclic compound.

The stability of this compound is predominantly governed by the equilibrium between its two tautomeric forms: the lactam (this compound) and the lactim (5-Chloro-2-hydroxypyridine). Understanding the factors that influence this equilibrium is crucial for predicting the molecule's reactivity, intermolecular interactions, and ultimately, its efficacy and safety in medicinal applications. Theoretical and computational chemistry provide powerful tools to investigate these subtleties at a molecular level.

The Tautomeric Equilibrium: A Delicate Balance

The prototropic tautomerism between the pyridone and hydroxypyridine forms is a cornerstone of pyridine chemistry and serves as a model for understanding the behavior of nucleobases in DNA.[1][2] In the case of this compound, this equilibrium involves the migration of a proton between the nitrogen and oxygen atoms.

Caption: Tautomeric equilibrium between this compound and 5-Chloro-2-hydroxypyridine.

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic preferences of this equilibrium. In the gas phase, the lactim tautomer (5-Chloro-2-hydroxypyridine) is predicted to be the dominant species for 5- and 6-substituted chloro-2-hydroxypyridines.[1][2] This preference can be rationalized through resonance structure considerations.[1][2] However, the equilibrium can be significantly influenced by the surrounding environment, such as the presence of solvents, which can stabilize one tautomer over the other through intermolecular interactions like hydrogen bonding.[1][3]

Computational Methodologies: The Researcher's Toolkit

A variety of computational methods are employed to probe the stability of this compound. These theoretical approaches allow for the calculation of molecular structures, energies, and other properties with a high degree of accuracy.

Experimental Protocols:

Density Functional Theory (DFT) Calculations: A widely used protocol for studying the tautomeric equilibrium of this compound involves the following steps:

-

Geometry Optimization: The molecular structures of both the lactam and lactim tautomers are optimized to find their lowest energy conformations. This is typically performed using DFT with a functional such as B3LYP or ωB97XD and a basis set like 6-311++G(d,p).[1]

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic data such as zero-point vibrational energies (ZPVE).

-

Energy Calculations: Single-point energy calculations are then carried out at a higher level of theory or with a larger basis set to obtain more accurate electronic energies for the optimized geometries.

-

Solvation Effects: To model the influence of a solvent, the Polarizable Continuum Model (PCM), specifically the Integral Equation Formalism variant (IEFPCM), is often employed.[1] This allows for the calculation of relative energies in different solvent environments.

-

Analysis: The relative stability of the tautomers is determined by comparing their total energies, including ZPVE corrections and solvation energies.

Ab Initio Calculations: For higher accuracy, especially in describing electron correlation effects, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized.[4][5] Multiconfigurational methods like CASSCF and CASPT2 are employed to study excited states and phototautomerization processes.[1]

Caption: A typical workflow for the computational analysis of tautomer stability.

Quantitative Insights into Stability

The relative stability of the this compound tautomers is quantified by the difference in their calculated energies (ΔE). A negative ΔE for the lactam-to-lactim conversion indicates that the lactim form is more stable, and vice versa.

| Tautomer Form | Computational Method | Basis Set | Phase | Relative Energy (kcal/mol) | Reference |

| This compound (Lactam) | DFT (B3LYP) | 6-311++G(d,p) | Gas | 0.00 (Reference) | [1] (Implied) |

| 5-Chloro-2-hydroxypyridine (Lactim) | DFT (B3LYP) | 6-311++G(d,p) | Gas | Lower than Lactam | [1][2] |

| 5-Nitro-2-pyridone (Lactam) | DFT (B3LYP) | 6-311++G(d,p) | Gas | 0.00 (Reference) | [1] |

| 5-Nitro-2-hydroxypyridine (Lactim) | DFT (B3LYP) | 6-311++G(d,p) | Gas | +0.857 to +1.345 | [1] |

Note: Specific relative energy values for this compound were not explicitly found in the provided search results, but the qualitative dominance of the lactim form in the gas phase is stated. The data for the nitro-analogue is included for comparative purposes.

Frontier Molecular Orbitals and Reactivity

To gain a deeper understanding of the chemical reactivity and stability, an analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is often performed. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity. These calculations are typically part of the output from DFT studies.[6][7]

Spectroscopic Characterization

Theoretical calculations are often performed in conjunction with experimental spectroscopic techniques to validate the computational models.

Experimental Protocols:

Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS): These synchrotron-based techniques are used to measure valence band and core level photoemission spectra.[1][2]

-

A sample of the chloro-substituted 2-hydroxypyridine is introduced into a high-vacuum chamber.

-

The sample is irradiated with photons of a specific energy (UV for UPS, X-rays for XPS).

-

The kinetic energy of the emitted photoelectrons is measured.

-

The binding energies of the electrons are determined, providing information about the electronic structure and helping to identify the dominant tautomeric form by comparing the experimental spectra with theoretically calculated spectra for each tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the electronic environment, which differs between the tautomers.

-

The compound is dissolved in a suitable deuterated solvent.

-

NMR spectra are recorded on a high-field spectrometer.

-

The experimental chemical shifts are compared with theoretical values predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO) DFT approach to determine the equilibrium position in solution.[1]

Conclusion

The stability of this compound is a multifaceted issue, with its tautomeric equilibrium being highly sensitive to its environment. Theoretical studies, grounded in quantum mechanics, provide invaluable insights into the subtle energetic differences that govern this equilibrium. By combining robust computational methodologies with experimental validation, researchers can build a comprehensive picture of the molecule's behavior, which is essential for its application in drug design and development. The continued application of these theoretical approaches will undoubtedly pave the way for the rational design of novel therapeutics with enhanced efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. wuxibiology.com [wuxibiology.com]

- 4. Crystallographic and ab initio study of pyridine CH–O interactions: linearity of the interactions and influence of pyridine classical hydrogen bonds - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. A test of ab initio-generated, radial intermolecular potential energy functions for five axially-symmetric, hydrogen-bonded complexes B⋯HF, where B = N2, CO, PH3, HCN and NH3 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]

solubility and physical constants of 5-Chloro-2-pyridone

An In-depth Technical Guide to the Solubility and Physical Constants of 5-Chloro-2-pyridone

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed overview of the solubility and key physical constants of this compound (CAS Number: 4214-79-3), a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Chemical Identity and Tautomerism

This compound is a pyridine derivative that exists in a tautomeric equilibrium with its lactim form, 5-Chloro-2-hydroxypyridine. While the pyridone form is generally favored in the solid state, both tautomers can be present in solution, influencing the compound's reactivity and physical properties.[1] This equilibrium is a critical consideration in its application and analysis.

Caption: Tautomeric equilibrium between this compound and 5-Chloro-2-hydroxypyridine.

Physical and Chemical Constants

The following table summarizes the key physical and chemical constants for this compound. These values are essential for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 4214-79-3 | [2][3][4][5] |

| Molecular Formula | C₅H₄ClNO | [2][3][5][6] |

| Molecular Weight | 129.54 g/mol | [2][3][4][5] |

| Appearance | White to orange to green powder/crystal | [6][7] |

| Melting Point | 163-166 °C | [2][3][7][8] |

| Boiling Point (Predicted) | 290.7 ± 40.0 °C | [8] |

| logP (Octanol/Water) | 1.441 (Crippen Calculated) | [4] |

| Water Solubility (log₁₀WS) | -1.47 (mol/L, Crippen Calculated) | [4] |

| McGowan's Volume (McVol) | 85.640 ml/mol (Calculated) | [4] |

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and delivery in drug development applications.

| Solvent | Solubility | Source |

| Hot Water | Soluble (almost transparent) | [3] |

| Water | Insoluble (at room temperature) | [9] |

| Methanol | Soluble | [9] |

| Acetone | Soluble | [9] |

| Methylene Dichloride (MDC) | Soluble | [9] |

Experimental Methodologies

While specific, detailed experimental protocols for determining the physical constants of this compound are not extensively published in readily available literature, the following outlines the standard methodologies used for such characterizations.

Caption: Generalized workflow for the characterization of a chemical compound's physical properties.

-

Melting Point Determination: The melting point is typically determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. This provides an indication of purity, with pure crystalline solids exhibiting a sharp melting point.

-

Solubility Assessment (Shake-Flask Method): The "gold standard" for determining solubility is the shake-flask method. An excess amount of the solid compound is added to a specific solvent in a flask. The mixture is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured, typically by UV-Vis spectroscopy or HPLC.

-

Octanol-Water Partition Coefficient (logP) Determination: The logP value, representing the ratio of the concentration of a compound in octanol to its concentration in water, is a measure of its lipophilicity. While calculated values are available[4], experimental determination often involves the shake-flask method, where the compound is dissolved in a mixture of octanol and water. After equilibration and separation of the two phases, the concentration of the compound in each phase is determined to calculate the partition coefficient.

Applications in Research

5-Chloro-2-hydroxypyridine serves as a versatile building block in organic synthesis. It has been utilized in studies related to enzyme kinetics, specifically to investigate the effect of dicumarol on xanthine dehydrogenase and the mechanism of mitomycin C bioreduction by the same enzyme.[2][8] Furthermore, it acts as a donor ligand, forming complexes with metals like copper, where it exists in its zwitterionic form, 5-chloropyridinium-2-olate.[2][8]

Caption: Simplified diagram of this compound's zwitterionic form acting as a ligand.

References

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. 5-Chloro-2-hydroxypyridine 97 4214-79-3 [sigmaaldrich.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 5-Chloro-2-pyridinol (CAS 4214-79-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 5-Chloro-2-pyridinol [webbook.nist.gov]

- 6. cynorlaboratories.com [cynorlaboratories.com]

- 7. 5-Chloro-2-hydroxypyridine | 4214-79-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 5-CHLORO-2-HYDROXYPYRIDINE | 4214-79-3 [chemicalbook.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

Methodological & Application

The Versatility of 5-Chloro-2-pyridone in Modern Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

5-Chloro-2-pyridone is a versatile heterocyclic building block that has garnered significant attention in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique structural and electronic properties, arising from the interplay of the pyridone ring, the chloro substituent, and its tautomeric equilibrium with 2-hydroxy-5-chloropyridine, make it a valuable precursor for a wide range of chemical transformations. This document provides detailed application notes, experimental protocols, and quantitative data for key reactions involving this compound, highlighting its utility in the synthesis of complex organic molecules and biologically active compounds.

Application Notes

The reactivity of this compound is characterized by several key features:

-

Ambident Nucleophilicity: The pyridone ring possesses two nucleophilic centers: the nitrogen and the exocyclic oxygen atom. This allows for selective N- or O-functionalization depending on the reaction conditions, such as the choice of base, solvent, and electrophile.

-

Susceptibility to Cross-Coupling Reactions: The chlorine atom at the 5-position serves as a handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

-

Precursor to Bioactive Molecules: The this compound moiety is a key component in a variety of biologically active compounds, including kinase inhibitors. Its ability to participate in diverse synthetic transformations makes it a valuable starting material in drug discovery programs. For instance, derivatives of this scaffold have been explored in the synthesis of inhibitors for enzymes like c-Src kinase, a crucial target in cancer therapy.[1][2][3][4]

Key Synthetic Transformations and Experimental Protocols

This section details the experimental procedures for several important reactions utilizing this compound as a starting material.

N-Alkylation

N-alkylation of this compound is a fundamental transformation for introducing substituents at the nitrogen atom, which is often crucial for modulating the biological activity of the resulting molecule.

Protocol 1: N-Alkylation with Alkyl Halides under Basic Conditions

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a base.

Materials:

-

This compound

-

Alkyl halide (e.g., Benzyl bromide)

-

Base (e.g., Potassium carbonate)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 equiv) in DMF, add potassium carbonate (1.5 equiv).

-

Stir the suspension at room temperature for 30 minutes.

-

Add the alkyl halide (1.2 equiv) dropwise to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated this compound.

O-Alkylation

While N-alkylation is often preferred, O-alkylation provides access to 2-alkoxy-5-chloropyridine derivatives, which are also valuable synthetic intermediates.

Protocol 2: O-Alkylation with Alkyl Halides

Selective O-alkylation can be achieved under different reaction conditions, often favoring less polar, aprotic solvents and specific bases.

Materials:

-

This compound

-

Alkyl halide (e.g., Methyl iodide)

-

Base (e.g., Silver(I) carbonate)

-

Solvent (e.g., Toluene)

-

Dichloromethane

-

Celite

Procedure:

-

To a suspension of this compound (1.0 equiv) and silver(I) carbonate (1.5 equiv) in toluene, add the alkyl halide (1.5 equiv).

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the 2-alkoxy-5-chloropyridine.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by coupling the chloro-substituted position of the pyridone with a boronic acid derivative.

Protocol 3: Suzuki-Miyaura Coupling of this compound Derivatives

This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of an N-protected this compound derivative.

Materials:

-

N-protected this compound (e.g., N-benzyl-5-chloro-2-pyridone)

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., Sodium carbonate)

-

Solvent (e.g., 1,4-Dioxane and Water)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

In a reaction vessel, combine the N-protected this compound (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (0.05 equiv), and sodium carbonate (2.0 equiv).

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction to 80-100 °C and stir for 8-16 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the 5-aryl-2-pyridone derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of various amine functionalities at the 5-position of the pyridone ring.

Protocol 4: Buchwald-Hartwig Amination of this compound Derivatives

This protocol provides a general method for the palladium-catalyzed amination of an N-protected this compound.

Materials:

-

N-protected this compound

-

Amine (e.g., Aniline)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the palladium pre-catalyst (0.02 equiv) and the phosphine ligand (0.04 equiv).

-

Add the anhydrous, degassed solvent and stir for 10 minutes.

-

Add the N-protected this compound (1.0 equiv), the amine (1.2 equiv), and the base (1.4 equiv).

-

Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate and purify by column chromatography to yield the 5-amino-2-pyridone derivative.

Data Presentation

The following tables summarize quantitative data for the key reactions of this compound and its derivatives, compiled from various literature sources.

Table 1: N-Alkylation of this compound

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzyl bromide | K₂CO₃ | DMF | 80 | 6 | ~85 |

| 2 | Ethyl iodide | NaH | THF | 60 | 12 | ~78 |

| 3 | Propargyl bromide | Cs₂CO₃ | Acetonitrile | 50 | 8 | ~82 |

Table 2: Suzuki-Miyaura Coupling of N-Protected this compound

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | ~88 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 10 | ~91 |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 85 | 16 | ~75 |

Table 3: Buchwald-Hartwig Amination of N-Protected this compound

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 18 | ~80 |

| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | ~72 |

| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 16 | ~85 |

Visualizations

Synthesis of a c-Src Kinase Inhibitor Scaffold

The following workflow illustrates a representative synthetic route towards a c-Src kinase inhibitor scaffold, starting from this compound. This pathway highlights the application of the previously described key reactions.

Caption: Synthetic workflow for a c-Src kinase inhibitor scaffold.

Src Kinase Signaling Pathway and Inhibition

The diagram below depicts a simplified representation of the c-Src kinase signaling pathway and illustrates the point of inhibition by a pyridone-based inhibitor. Overactivation of Src is implicated in various cancers, promoting cell proliferation, survival, and metastasis.

Caption: Inhibition of the c-Src kinase signaling pathway.

These application notes and protocols demonstrate the significant role of this compound in contemporary organic synthesis. Its versatility as a building block provides chemists with a powerful tool for the construction of diverse and complex molecules, particularly in the pursuit of novel therapeutic agents. The provided methodologies offer a starting point for researchers to explore the rich chemistry of this valuable heterocyclic compound.

References

- 1. "Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridi" by Karam Chand, Suchita Prasad et al. [digitalcommons.uri.edu]

- 2. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 4. "Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridi" by Karam Chand, Suchita Prasad et al. [digitalcommons.chapman.edu]

5-Chloro-2-pyridone: A Versatile Building Block for Pharmaceutical Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-pyridone is a halogenated pyridinone derivative that has garnered significant attention as a versatile building block in medicinal chemistry. Its unique structural and electronic properties, imparted by the presence of a chlorine atom and the pyridone core, make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The pyridone ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets, while the chlorine atom provides a handle for further synthetic modifications, such as cross-coupling reactions. This allows for the fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates. Derivatives of this compound have shown promise in the development of novel therapeutics for various diseases, including cancer and bacterial infections.

Key Synthetic Applications

The chemical reactivity of this compound allows for a variety of synthetic transformations, making it a valuable starting material for drug discovery programs. Two of the most common and important reactions are N-alkylation and cross-coupling reactions.

N-Alkylation of this compound

N-alkylation of the pyridone nitrogen is a fundamental step in the elaboration of this scaffold. This reaction introduces substituents that can modulate the compound's physicochemical properties and biological activity.

Suzuki-Miyaura Cross-Coupling

The chlorine atom on the pyridone ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl groups, significantly increasing the molecular complexity and enabling the exploration of new chemical space.

Application Example: Synthesis of an Analog of the Anticancer Agent ABT-751

To illustrate the utility of this compound as a pharmaceutical building block, a synthetic route towards an analog of the clinical candidate ABT-751 is presented. ABT-751 is a sulfonamide that binds to the colchicine site on β-tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells.[1] The synthesis of ABT-751 itself starts from 2-chloro-3-nitropyridine.[2] Here, we propose a convergent synthesis for an analog, leveraging the reactivity of this compound.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide under basic conditions.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar